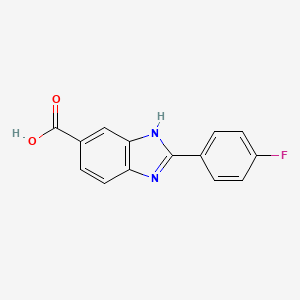

3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine” is a derivative of thiadiazole, which is a class of organic compounds that contain a ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms . It is also related to 5-Amino-3-(4-methylphenyl)pyrazole, which is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of “3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine” can be determined using various spectroscopic techniques such as FT-IR, UV–Visible, 1H NMR, HRMS, and single-crystal X-ray diffraction .Chemical Reactions Analysis

Thiadiazole derivatives are known to react with a variety of compounds, releasing toxic gases. Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .Applications De Recherche Scientifique

Fungicide and Antimicrobial Applications

A study conducted by Fan et al. (2010) synthesized and examined the fungicidal properties of thiadiazole-containing triazolothiadiazoles. These compounds demonstrated a range of growth inhibition against various fungi, suggesting their potential as fungicide lead compounds. Specifically, certain derivatives exhibited broad-spectrum fungicidal activity, with effective concentrations against multiple fungi species (Fan et al., 2010).

Anticancer Properties

The research by Gür et al. (2020) on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine highlighted their DNA protective abilities and significant antimicrobial activity. Interestingly, specific compounds displayed cytotoxic effects against cancer cell lines, including PC-3 and MDA-MB-231, suggesting their potential in cancer therapy (Gür et al., 2020).

Sekhar et al. (2019) designed and synthesized novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines with significant in vitro antitumor activities against breast cancer and normal human cell lines. Some compounds showed higher inhibitory activities compared to the cisplatin control, indicating their promise as anticancer agents (Sekhar et al., 2019).

Structural and Mechanistic Insights

Dani et al. (2013) focused on the synthesis, spectral, X-ray, and DFT studies of thiadiazol-2-amine derivatives, revealing detailed insights into their molecular structure and interactions. Such studies are crucial for understanding the mechanisms underlying their biological activities (Dani et al., 2013).

Novel Synthesis Methods

Kokovina et al. (2021) developed a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives, proposing a more efficient and less toxic approach. This study contributes to the field by offering alternative synthesis pathways that could facilitate the production of these compounds for further research and application (Kokovina et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, “5-Amino-3-(4-methylphenyl)pyrazole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Thiadiazole derivatives have been gaining attention in the field of medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring the potential applications of “3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine” in pharmaceutical and agrochemical industries.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been reported to show target selectivity towards bace1

Mode of Action

A study on a similar compound, yzk-c22, indicated that it inhibited the mycelial growth and spore germination of fungi . The compound interacted with its targets, leading to changes in their function and ultimately inhibiting their growth .

Biochemical Pathways

A study on a similar compound, yzk-c22, found that it mainly affected metabolic pathways

Pharmacokinetics

Similar compounds like mephedrone have been studied, and it was found that they possess distinct chemical and physical properties that contribute to their unique characteristics .

Result of Action

Similar compounds have been reported to exhibit potent antileishmanial and antimalarial activities

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Propriétés

IUPAC Name |

3-(4-methylphenyl)-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWGQGWNNMMYIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588662 |

Source

|

| Record name | 3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine | |

CAS RN |

898651-92-8 |

Source

|

| Record name | 3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)